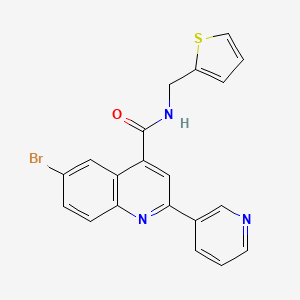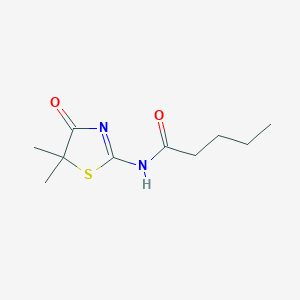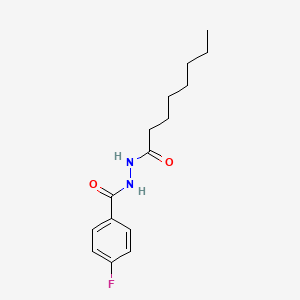![molecular formula C15H14F3N3O2 B4652511 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4652511.png)
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[3-(trifluoromethyl)phenyl]acetamide
説明
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[3-(trifluoromethyl)phenyl]acetamide, commonly known as DPA, is a novel small molecule compound that has gained significant attention in the field of scientific research. DPA has shown promising results in various studies, particularly in the area of cancer research, due to its unique mechanism of action and its ability to inhibit the growth of cancer cells.
作用機序
DPA exerts its anticancer effects by targeting the mitochondrial respiratory chain complex I, which is involved in the production of ATP, the energy currency of the cell. DPA inhibits the activity of complex I, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. This increase in ROS production leads to oxidative stress, which ultimately leads to apoptosis of cancer cells.
Biochemical and Physiological Effects:
DPA has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. This selectivity is thought to be due to the higher dependence of cancer cells on complex I for ATP production, compared to normal cells. In addition, DPA has been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
One of the main advantages of DPA is its selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of DPA is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, more studies are needed to determine the optimal dosage and administration route for DPA.
将来の方向性
Future research on DPA could focus on optimizing its pharmacokinetics and pharmacodynamics, as well as identifying potential drug combinations that could enhance its anticancer effects. In addition, more studies are needed to determine the safety and efficacy of DPA in vivo, particularly in animal models and clinical trials.
In conclusion, DPA is a novel small molecule compound that has shown promising results in various scientific research studies, particularly in the area of cancer research. DPA's unique mechanism of action, selective cytotoxicity towards cancer cells, and anti-inflammatory effects make it a promising candidate for cancer therapy. However, more studies are needed to determine its optimal dosage and administration route, as well as its safety and efficacy in vivo.
科学的研究の応用
DPA has been extensively studied for its potential as an anticancer agent. Studies have shown that DPA inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. DPA has also been shown to inhibit the expression of various proteins that are involved in cancer cell growth and proliferation, such as cyclin D1 and c-Myc. In addition, DPA has been shown to sensitize cancer cells to chemotherapy drugs, thereby enhancing their effectiveness.
特性
IUPAC Name |
2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2/c1-9-6-10(2)21(14(23)19-9)8-13(22)20-12-5-3-4-11(7-12)15(16,17)18/h3-7H,8H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWONMBUUIVNRQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,6-Dimethyl-2-oxo-1,2-dihydropyrimidin-1-YL)-N-[3-(trifluoromethyl)phenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4652439.png)
![2-({[(3,5-dimethylbenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4652445.png)
![7-(3,5-dichlorophenyl)-2-{[4-(4-pyridinylmethyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4652446.png)

![N-1,3-thiazol-2-yl-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4652465.png)
![1-(2-isopropoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4652477.png)
![6-cyclopropyl-3-methyl-1-phenyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4652478.png)
![2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4652484.png)
![1-(methylsulfonyl)-N'-[(5-methyl-2-thienyl)methylene]-3-piperidinecarbohydrazide](/img/structure/B4652488.png)

![5-{2-[3-(4-chlorophenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4652505.png)
amine hydrochloride](/img/structure/B4652532.png)
![2-(3-chlorophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B4652541.png)